3-(prop-2-en-1-yl)cyclohex-1-ene
Overview
Description
3-(Prop-2-en-1-yl)cyclohex-1-ene, also known as 3-allylcyclohexene, is a cyclic olefin with the molecular formula C9H14 and a molecular weight of 122.21 g/mol . This compound is characterized by a cyclohexene ring substituted with a prop-2-en-1-yl group at the third position. It is a colorless liquid with a boiling point of 65-67°C at 15 Torr and a density of 0.892 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Prop-2-en-1-yl)cyclohex-1-ene can be synthesized through the reaction of 3-bromocyclohexene with allylmagnesium bromide . The reaction typically involves the following steps:
- Preparation of 3-bromocyclohexene by bromination of cyclohexene.
- Reaction of 3-bromocyclohexene with allylmagnesium bromide in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Hydrogenation can reduce the double bonds to form saturated cyclohexane derivatives.
Substitution: Halogenation and other electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)cyclohex-1-ene has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its double bonds and allyl group. These functional groups allow the compound to participate in various chemical reactions, such as addition and substitution, which can modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-1-en-2-yl)cyclohex-1-ene: Another cyclic olefin with a similar structure but different substitution pattern.
Uniqueness
3-(Prop-2-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-prop-2-enylcyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,4,7,9H,1,3,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGURBRHZWFDJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934471 | |
Record name | 3-(Prop-2-en-1-yl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15232-95-8 | |
Record name | Cyclohexene, 3-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Prop-2-en-1-yl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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